2,4-Diethyloctane-1,5-diol chemical properties
2,4-Diethyloctane-1,5-diol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Diethyloctane-1,5-diol
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 2,4-diethyloctane-1,5-diol, a C12 aliphatic diol. While specific research on this molecule is limited, this guide synthesizes available data with established principles of organic chemistry to offer field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind molecular properties and experimental design, grounding theoretical predictions in authoritative chemical principles.
Molecular Identity and Structure
2,4-Diethyloctane-1,5-diol (CAS No: 94277-83-5) is an organic compound with the molecular formula C₁₂H₂₆O₂.[1][2] Its structure consists of an eight-carbon (octane) backbone substituted with two hydroxyl (-OH) groups at positions 1 and 5, and two ethyl (-CH₂CH₃) groups at positions 2 and 4.[3] This arrangement classifies it as a substituted 1,5-diol, a class of molecules with distinct reactivity and potential for hydrogen bonding.[3]
The presence of hydroxyl groups imparts hydrophilic character, while the C12 hydrocarbon skeleton provides significant hydrophobicity, suggesting amphiphilic properties that could be relevant in surfactant or polymer applications.[3]
Stereochemistry
The molecular structure of 2,4-diethyloctane-1,5-diol possesses three stereocenters at carbons C2, C4, and C5. The InChIKey, QDKYZXPQXKTGRB-UHFFFAOYSA-N, indicates that the stereochemistry is currently undefined in public databases.[4] The presence of three chiral centers means that 2³ = 8 possible stereoisomers (four pairs of enantiomers) could exist. The specific stereoisomeric form will critically influence its biological activity, physical properties, and its utility as a chiral building block in asymmetric synthesis. The control of stereochemistry during synthesis is a paramount consideration for any application in drug development.
Caption: Structure of 2,4-diethyloctane-1,5-diol with stereocenters marked (*).
Physicochemical Properties
The physical properties of 2,4-diethyloctane-1,5-diol are dictated by its C12 hydrocarbon chain and the two hydroxyl groups capable of hydrogen bonding. It is likely a moderately viscous, colorless to pale yellow liquid at room temperature.[3] A summary of its known and predicted properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆O₂ | [1][2][4] |
| Molecular Weight | 202.33 g/mol | [1][4] |
| CAS Number | 94277-83-5 | [1][4] |
| Boiling Point | 279.2 °C at 760 mmHg | [1][5] |
| Density | 0.908 g/cm³ | [1][5] |
| Flash Point | 118.7 °C | [1][5] |
| Vapor Pressure | 0.000495 mmHg at 25°C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.58 - 2.8 | [1][4] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 8 | [1] |
| Refractive Index | 1.456 | [5] |
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy (Predicted)
-
δ 3.4-3.8 ppm: Broad multiplet, integrating to 2H, corresponding to the protons of the primary alcohol (-CH₂OH).
-
δ 3.5-4.0 ppm: Multiplet, integrating to 1H, from the proton on the carbon bearing the secondary alcohol (-CH(OH)-). The exact shift would be highly dependent on the solvent and concentration due to hydrogen bonding.
-
δ 0.8-1.0 ppm: Two overlapping triplets, integrating to 6H total, from the terminal methyl groups of the two ethyl substituents (-CH₂CH₃).
-
δ 1.1-1.7 ppm: A complex series of overlapping multiplets integrating to the remaining 15H from the aliphatic chain protons (-CH₂-, -CH-, and the ethyl -CH₂- groups).
-
δ 2.5-4.5 ppm (variable): Two broad singlets, integrating to 2H total, corresponding to the hydroxyl protons (-OH). These peaks are often exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
δ ~65 ppm: Signal for the primary alcohol carbon (-CH₂OH).
-
δ ~70-75 ppm: Signal for the secondary alcohol carbon (-CH(OH)-).
-
δ ~40-50 ppm: Signals for the methine carbons bearing the ethyl groups (-CH(CH₂CH₃)-).
-
δ ~10-35 ppm: A series of signals corresponding to the remaining aliphatic carbons in the octane backbone and the ethyl groups.
Infrared (IR) Spectroscopy (Predicted)
-
~3350 cm⁻¹ (broad): A strong, broad absorption band characteristic of O-H stretching from intermolecular hydrogen bonding between the diol molecules.[6]
-
2850-2960 cm⁻¹ (strong, sharp): Multiple sharp peaks corresponding to C-H stretching of the aliphatic sp³ hybridized carbons.
-
~1050-1150 cm⁻¹ (strong): C-O stretching vibrations from the primary and secondary alcohol groups.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 202.19, though it may be weak or absent in Electron Ionization (EI) due to facile fragmentation.
-
Key Fragments: Expect significant peaks from dehydration ([M-H₂O]⁺ at m/z = 184) and subsequent water loss ([M-2H₂O]⁺ at m/z = 166). Alpha-cleavage adjacent to the oxygen atoms would also be a prominent fragmentation pathway.
Experimental Protocol: Spectroscopic Analysis Workflow
A self-validating system for structural confirmation requires a multi-technique approach. The causality for this is that no single technique provides unambiguous proof of structure, but their combination provides orthogonal data, building a high-confidence characterization.
Caption: Workflow for spectroscopic characterization and structural validation.
-
NMR Sample Preparation: Dissolve ~5-10 mg of the diol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add tetramethylsilane (TMS) as an internal standard.
-
NMR Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[7] Perform ancillary experiments like DEPT-135 to differentiate CH, CH₂, and CH₃ signals.
-
FT-IR Analysis: Place a small drop of the neat liquid sample between two NaCl or KBr plates to form a thin film. Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Introduce the sample via direct infusion (for ESI) or a GC inlet (for EI) into the mass spectrometer to determine the mass-to-charge ratio of the parent ion and its fragments.
-
Structural Confirmation: Integrate data from all techniques. The ¹H NMR confirms proton environment and count, ¹³C NMR maps the carbon backbone, IR confirms the hydroxyl functional groups, and MS verifies the molecular weight.
Reactivity and Synthetic Potential
As a 1,5-diol, the compound's reactivity is dominated by its two hydroxyl groups. These can undergo oxidation, esterification, and etherification, making the molecule a versatile building block.[3]
Oxidation to δ-Lactone
A key reaction for 1,5-diols is oxidative cyclization to form a δ-lactone (a six-membered cyclic ester). This transformation is highly valuable in synthesis. The primary alcohol at C1 can be selectively oxidized to a carboxylic acid, which then undergoes intramolecular esterification with the secondary alcohol at C5. Reagents like TEMPO/BAIB (2,2,6,6-tetramethylpiperidinooxy / bis(acetoxy)iodobenzene) are known to be highly chemoselective for converting 1,5-diols to δ-lactones.[8]
Caption: Oxidation of a 1,5-diol to a δ-lactone.
General Protocol for Oxidation to a δ-Lactone
This protocol is a self-validating system because progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by spectroscopy, ensuring the transformation was successful.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-diethyloctane-1,5-diol (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add catalytic TEMPO (0.1 eq.) followed by the stoichiometric oxidant, such as BAIB (2.5 eq.), in portions at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the starting material by TLC. The causality for using TLC is its speed and efficiency in tracking reactant consumption, which prevents over-oxidation and byproduct formation.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel. Validate the structure of the resulting lactone using the spectroscopic workflow described in Section 3.
Proposed Synthesis Pathway
A specific synthesis for 2,4-diethyloctane-1,5-diol is not documented. However, a plausible retrosynthetic analysis suggests it could be constructed from simpler, commercially available precursors. One logical approach involves an aldol addition followed by reduction steps.
Caption: A plausible retrosynthetic pathway for 2,4-diethyloctane-1,5-diol.
This theoretical pathway provides a logical and experimentally viable route for researchers needing to synthesize this molecule. The choice of an aldol reaction is based on its reliability for forming C-C bonds, a foundational strategy in organic synthesis.
Potential Applications and Field Insights
Polymer Chemistry
The presence of two hydroxyl groups makes 2,4-diethyloctane-1,5-diol an excellent candidate as a monomer or chain extender in polymerization reactions. It can be used to synthesize polyesters (via reaction with diacids) or polyurethanes (via reaction with diisocyanates). The branched, aliphatic nature of the diol would likely impart flexibility, durability, and a lower glass transition temperature to the resulting polymer, making it useful as a plasticizer or in the preparation of thermosetting materials.[1][3]
Surfactants and Emulsifiers
The molecule's structure, with a hydrophilic diol "head" and a bulky hydrophobic C12 "tail," suggests potential as a non-ionic surfactant. The ethyl branches may influence its packing at interfaces, potentially creating stable emulsions for applications in cosmetics, food science, or material formulations.
Drug Development and Medicinal Chemistry
While no direct biological activity is reported, long-chain aliphatic alcohols and diols can serve as valuable scaffolds or intermediates in drug discovery.[9] The molecule's lipophilicity (LogP ≈ 2.8) is within the range suitable for drug candidates, suggesting it could be used as a fragment to build more complex molecules with potential therapeutic activity.[4] Its functional handles (-OH groups) allow for straightforward C-H functionalization or coupling reactions, which are modern, efficient strategies in drug synthesis.[10][11]
Safety and Toxicology
GHS Hazard Information
According to aggregated data from the European Chemicals Agency (ECHA), 2,4-diethyloctane-1,5-diol is classified with the following hazard statement:
-
H319: Causes serious eye irritation. [4]
Standard precautionary measures, including the use of safety goggles, gloves, and a lab coat, are required when handling this chemical.
Toxicological Profile
Specific toxicological studies on 2,4-diethyloctane-1,5-diol are not available. However, the toxicology of aliphatic hydrocarbons and alcohols is generally well-understood. In general, long-chain alcohols have low acute toxicity.[12] The primary concerns are typically skin and eye irritation upon direct contact and potential central nervous system depression at high concentrations of vapor inhalation.[12]
It is important to note that the metabolism of xenobiotics can sometimes lead to the formation of dihydrodiol metabolites, which can have their own toxicological profiles and may not always represent a detoxification pathway.[13] Therefore, a full toxicological assessment would be necessary before considering this compound for applications involving significant human exposure.
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